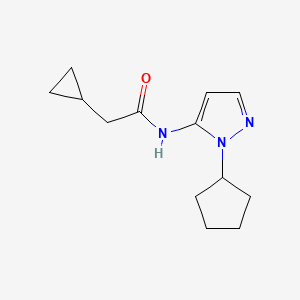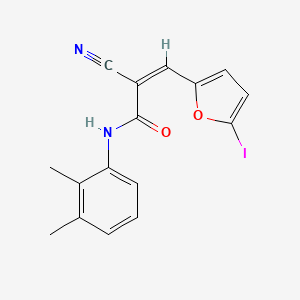![molecular formula C19H28O5 B5111222 diethyl [4-(2,4-dimethylphenoxy)butyl]malonate](/img/structure/B5111222.png)
diethyl [4-(2,4-dimethylphenoxy)butyl]malonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl [4-(2,4-dimethylphenoxy)butyl]malonate, also known as DBM, is a synthetic compound that has been widely studied for its potential applications in scientific research. DBM is a member of the malonate family of compounds, which are commonly used in organic synthesis due to their ability to undergo nucleophilic substitution reactions. In recent years, DBM has been the subject of increasing interest due to its potential as a therapeutic agent for a range of diseases, including cancer, Alzheimer's disease, and osteoporosis.
Mechanism of Action
The mechanism of action of diethyl [4-(2,4-dimethylphenoxy)butyl]malonate is not fully understood, but it is believed to involve the modulation of several cellular signaling pathways. Studies have shown that diethyl [4-(2,4-dimethylphenoxy)butyl]malonate can activate the AMP-activated protein kinase (AMPK) pathway, which is involved in regulating cellular metabolism and energy balance. In addition, diethyl [4-(2,4-dimethylphenoxy)butyl]malonate has been shown to inhibit the activity of several enzymes involved in the biosynthesis of cholesterol and other lipids, which may contribute to its anti-cancer effects.
Biochemical and Physiological Effects:
diethyl [4-(2,4-dimethylphenoxy)butyl]malonate has been shown to have a range of biochemical and physiological effects, including the modulation of cellular signaling pathways, the inhibition of lipid biosynthesis, and the induction of apoptosis. In addition, diethyl [4-(2,4-dimethylphenoxy)butyl]malonate has been shown to have anti-inflammatory and antioxidant properties, which may help to reduce the risk of cancer and other chronic diseases.
Advantages and Limitations for Lab Experiments
Diethyl [4-(2,4-dimethylphenoxy)butyl]malonate has several advantages as a research tool, including its ability to selectively target cancer cells and its potential as a therapeutic agent for a range of diseases. However, there are also several limitations to its use in laboratory experiments. For example, the synthesis of diethyl [4-(2,4-dimethylphenoxy)butyl]malonate is a complex and time-consuming process that requires specialized equipment and expertise in organic chemistry. In addition, the bioavailability of diethyl [4-(2,4-dimethylphenoxy)butyl]malonate in vivo is not well understood, which may limit its efficacy as a therapeutic agent.
Future Directions
There are several future directions for research on diethyl [4-(2,4-dimethylphenoxy)butyl]malonate, including the development of more efficient synthesis methods, the investigation of its potential as a therapeutic agent for other diseases, and the elucidation of its mechanism of action at the molecular level. In addition, future studies may explore the use of diethyl [4-(2,4-dimethylphenoxy)butyl]malonate in combination with other therapeutic agents to enhance its efficacy and reduce potential side effects. Overall, diethyl [4-(2,4-dimethylphenoxy)butyl]malonate is a promising compound that has the potential to contribute to our understanding of cellular signaling pathways and the development of new therapeutic agents for a range of diseases.
Synthesis Methods
Diethyl [4-(2,4-dimethylphenoxy)butyl]malonate can be synthesized through a multistep process involving the reaction of diethyl malonate with 2,4-dimethylphenol. The resulting product is then subjected to a series of chemical transformations, including esterification and decarboxylation, to yield the final compound. The synthesis of diethyl [4-(2,4-dimethylphenoxy)butyl]malonate is a complex process that requires specialized equipment and expertise in organic chemistry.
Scientific Research Applications
Diethyl [4-(2,4-dimethylphenoxy)butyl]malonate has been extensively studied for its potential applications in scientific research. One of the most promising areas of research involves the use of diethyl [4-(2,4-dimethylphenoxy)butyl]malonate as a therapeutic agent for cancer. Studies have shown that diethyl [4-(2,4-dimethylphenoxy)butyl]malonate can inhibit the growth and proliferation of cancer cells by inducing apoptosis, or programmed cell death. In addition, diethyl [4-(2,4-dimethylphenoxy)butyl]malonate has been shown to have anti-inflammatory and antioxidant properties, which may help to reduce the risk of cancer and other chronic diseases.
properties
IUPAC Name |
diethyl 2-[4-(2,4-dimethylphenoxy)butyl]propanedioate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28O5/c1-5-22-18(20)16(19(21)23-6-2)9-7-8-12-24-17-11-10-14(3)13-15(17)4/h10-11,13,16H,5-9,12H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGDDCCNEGSLOJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CCCCOC1=C(C=C(C=C1)C)C)C(=O)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Diethyl 2-[4-(2,4-dimethylphenoxy)butyl]propanedioate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 2-{[2-(3-chlorophenoxy)propanoyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B5111144.png)
![N-{1-[(4-bromophenyl)amino]-2-oxo-2-phenylethyl}-2-furamide](/img/structure/B5111147.png)
![N-[2-(1,3-benzodioxol-5-yl)-1-(hydrazinocarbonyl)vinyl]-3,4,5-trimethoxybenzamide](/img/structure/B5111153.png)


![1-[2-(2-furyl)benzyl]-4-[4-(1-pyrrolidinylcarbonyl)phenoxy]piperidine](/img/structure/B5111196.png)
![N~1~-allyl-N~2~-(4-chlorophenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]glycinamide](/img/structure/B5111199.png)
![methyl 4-[(6,7-dimethyl-3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]benzoate](/img/structure/B5111201.png)
![2-{[1-(cyclohexylmethyl)-4-piperidinyl]oxy}-N-cyclopropyl-4-methoxybenzamide](/img/structure/B5111204.png)
![4-[(1-methyl-4-nitro-1H-imidazol-5-yl)thio]-7,8,9,10-tetrahydro-6H-pyrimido[4',5':4,5]pyrrolo[1,2-a]azepine-11-carbonitrile](/img/structure/B5111214.png)
![3-(acetyloxy)-10-methyl-3,4-dihydro-2H-[1,3]thiazino[3,2-a]benzimidazol-10-ium iodide](/img/structure/B5111221.png)

![3,4-dichloro-N-[5-({2-[(2-fluorophenyl)amino]-2-oxoethyl}thio)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B5111240.png)
![N~2~-(4-chlorophenyl)-N~2~-(phenylsulfonyl)-N~1~-[2-(phenylthio)ethyl]glycinamide](/img/structure/B5111246.png)